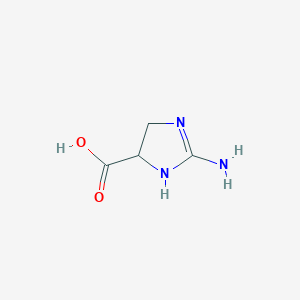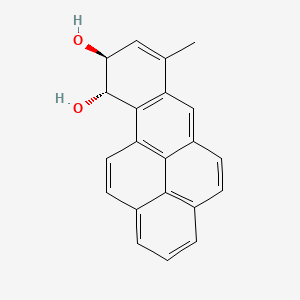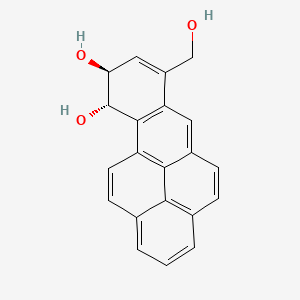
Trithiazetidin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trithiazetidin-1-ium is a heterocyclic compound characterized by a unique ring structure containing sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trithiazetidin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a halogenated amine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Trithiazetidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Trithiazetidin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound derivatives are used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Trithiazetidin-1-ium involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Similar Compounds:
1,2,3-Triazoles: These compounds share a similar ring structure but contain nitrogen atoms instead of sulfur.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms but differ in their ring structure and reactivity.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
属性
| 79796-24-0 | |
分子式 |
H2NS3+ |
分子量 |
112.2 g/mol |
IUPAC 名称 |
2-thia-1,3-dithionia-4-azanidacyclobutane |
InChI |
InChI=1S/H2NS3/c1-2-4-3-1/h2-3H/q+1 |
InChI 键 |
WRRTWKSWAZLVGQ-UHFFFAOYSA-N |
规范 SMILES |
[N-]1[SH+]S[SH+]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)

